
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide, also known as CPP-115, is a promising compound in the field of neuroscience research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the inhibition of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This can result in a reduction in seizure activity and anxiety-like behavior. Additionally, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to modulate the reward pathway in the brain, which can lead to a reduction in cocaine addiction.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which allows for precise modulation of GABA levels in the brain. However, one limitation is that N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide. One potential application is in the treatment of epilepsy, as N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been shown to reduce seizure activity in animal models. Additionally, N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide could be investigated as a potential treatment for other neurological disorders, such as anxiety and addiction. Further research is also needed to determine the optimal dosing and administration of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide in humans.
Synthesis Methods
The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide involves the reaction of 3-(2,4-dichlorophenyl)-2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyanomethylamine to yield N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide. The synthesis of N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide is a well-established process, and the compound can be obtained in high yields with good purity.
Scientific Research Applications
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-like behavior. N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide has also been investigated as a potential treatment for cocaine addiction, as it can modulate the reward pathway in the brain.
properties
IUPAC Name |
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c1-8(12(17)16-5-4-15)6-9-2-3-10(13)7-11(9)14/h2-3,7-8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAKAHYDMCQKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2,4-dichlorophenyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)
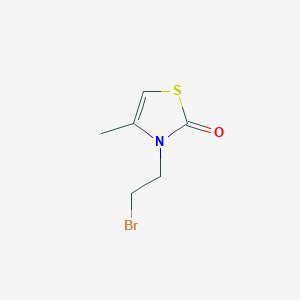
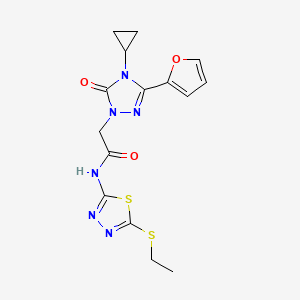
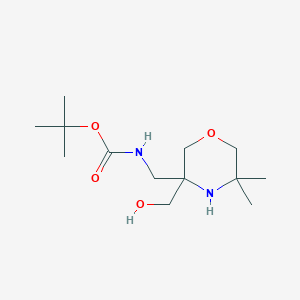



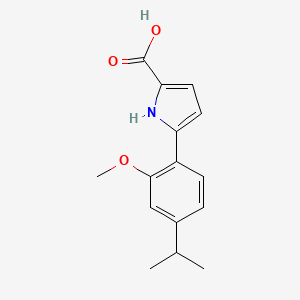
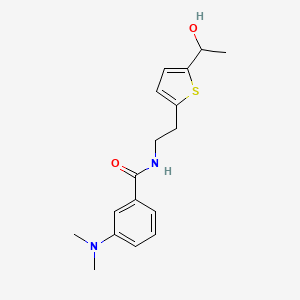
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)

![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)
